molecular formula C26H19N3O2 B2647220 3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one CAS No. 1564281-34-0

3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one

Cat. No.: B2647220
CAS No.: 1564281-34-0
M. Wt: 405.457
InChI Key: DSQQKMMDIXQMNZ-BUHFOSPRSA-N
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Description

3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the benzodiazole moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes the use of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential biological activity. This includes its interaction with various biological targets, which could lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. Researchers may investigate its efficacy and safety as a drug candidate for treating various diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as improved stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one can be compared with other quinoline derivatives, benzodiazole-containing compounds, and similar heterocyclic structures.

Uniqueness

What sets this compound apart is its unique combination of the quinoline and benzodiazole moieties, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

3-[(E)-3-(1H-benzimidazol-2-yl)prop-2-enoyl]-6-methyl-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c1-16-11-12-19-18(15-16)24(17-7-3-2-4-8-17)25(26(31)29-19)22(30)13-14-23-27-20-9-5-6-10-21(20)28-23/h2-10,13-14,16,18-19,24-25H,11-12,15H2,1H3,(H,27,28)(H,29,31)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGNOMBRKLVSAN-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C(C(C(=O)N2)C(=O)C=CC3=NC4=CC=CC=C4N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2C(C1)C(C(C(=O)N2)C(=O)/C=C/C3=NC4=CC=CC=C4N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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